molecular formula C11H7N3OS B12879674 6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one CAS No. 95356-74-4

6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B12879674
CAS No.: 95356-74-4
M. Wt: 229.26 g/mol
InChI Key: KZZORRRBJWSMGF-RMKNXTFCSA-N
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Description

6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a heterocyclic compound that features a unique fusion of thiazole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence. One efficient method uses o-bromo-arylisothiocyanates and aroylhydrazides as starting materials. The reaction is catalyzed by 1 mol% copper(II) chloride dihydrate and 1 mol% 1,10-phenanthroline in water, yielding the desired product in excellent overall yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of water as a solvent and mild reaction conditions makes the process environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that compounds related to 6-benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one exhibit promising antimicrobial properties. A study highlighted the synthesis of various derivatives and their evaluation against different bacterial strains. These derivatives demonstrated effective inhibition of microbial growth, suggesting potential for development into antimicrobial agents .

1.2 Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been documented in several studies. For instance, a synthesis involving ibuprofen derivatives showed that certain compounds exhibited significant anti-inflammatory effects without causing gastric ulceration at therapeutic doses . This positions the compound as a candidate for further development in treating inflammatory diseases.

1.3 Anticancer Potential
There is emerging evidence supporting the anticancer potential of thiazolo[2,3-c][1,2,4]triazole derivatives. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cancer progression. The structural modifications of this compound may enhance its efficacy against various cancer types .

Cosmetic Applications

2.1 Skin Care Formulations
The compound has been explored for its potential use in cosmetic products due to its antioxidant properties. Its ability to scavenge free radicals makes it a valuable ingredient in formulations aimed at preventing skin aging and improving skin health. Research on cosmetic formulations incorporating this compound suggests enhanced stability and effectiveness compared to traditional antioxidants .

2.2 Safety and Efficacy Studies
Before being introduced into the market, products containing this compound undergo rigorous safety evaluations. Studies have shown that formulations with this compound demonstrate favorable safety profiles when tested on human skin through patch tests and other dermatological assessments . This reinforces its viability as an ingredient in topical applications.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatorySignificant anti-inflammatory effects without ulcers
AnticancerInduces apoptosis; inhibits tumor growth
Cosmetic formulationsAntioxidant properties; enhances skin health
Safety studiesFavorable safety profiles in dermatological tests

Mechanism of Action

The mechanism of action of 6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves the inhibition of key enzymes and signaling pathways. For instance, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound interacts with molecular targets such as caspases and nuclear factor kappa B (NF-κB), leading to the suppression of tumor growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one is unique due to its benzylidene substitution, which imparts distinct biological activities and chemical reactivity. This substitution enhances its potential as a therapeutic agent compared to other similar compounds.

Biological Activity

6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of thiazole derivatives with benzaldehydes. Various studies have reported successful synthesis routes that include spectral characterization techniques such as IR, NMR, and mass spectrometry to confirm the structure of the synthesized compounds .

1. Anti-inflammatory Activity

One of the most notable biological activities of this compound is its anti-inflammatory potential. A study investigating derivatives of this compound showed promising anti-inflammatory effects. Specifically, compounds synthesized with ibuprofen exhibited significant anti-inflammatory activity in various models. The most effective derivatives were found to be safe at doses up to 200 mg/kg in gastric ulceration studies .

2. Antifungal Activity

Research has demonstrated that certain derivatives of this compound exhibit antifungal properties. A study reported that at a concentration of 50 µg/ml, these compounds showed effective fungicidal activity against Fusarium graminearum, among other fungal strains . This suggests potential applications in agricultural settings as antifungal agents.

3. Antibacterial Properties

The antibacterial activity of this compound has also been evaluated. Different derivatives have shown varying degrees of antibacterial efficacy against several bacterial strains. Compounds with specific substitutions demonstrated enhanced activity compared to others in the series .

Data Table: Summary of Biological Activities

Biological Activity Activity Type Tested Concentration Effectiveness
Anti-inflammatoryIn vivoUp to 200 mg/kgSignificant
AntifungalIn vitro50 µg/mlEffective against Fusarium graminearum
AntibacterialIn vitroVaries by compoundVarying effectiveness

Case Studies

  • Anti-inflammatory Efficacy Study :
    • A series of compounds derived from this compound were tested for their anti-inflammatory properties using animal models. The results indicated that certain derivatives significantly reduced inflammation markers compared to control groups .
  • Fungicidal Activity Assessment :
    • A set of synthesized compounds was screened against five different fungi species. The results indicated that specific derivatives exhibited the highest fungicidal activity at a concentration of 50 µg/ml against Fusarium graminearum, highlighting its potential as a biopesticide .

Properties

CAS No.

95356-74-4

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

(6E)-6-benzylidene-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C11H7N3OS/c15-10-9(6-8-4-2-1-3-5-8)16-11-13-12-7-14(10)11/h1-7H/b9-6+

InChI Key

KZZORRRBJWSMGF-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N3C=NN=C3S2

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N3C=NN=C3S2

Origin of Product

United States

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